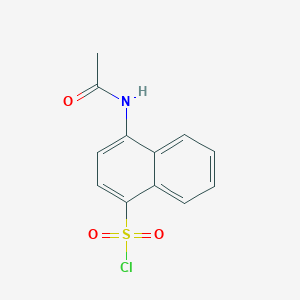

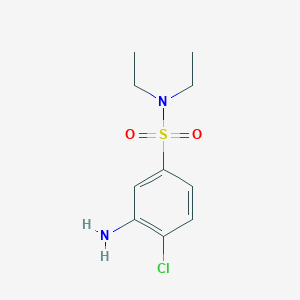

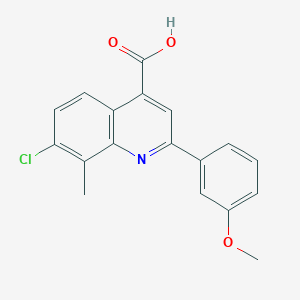

3-amino-4-chloro-N,N-diethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-4-chloro-N,N-diethylbenzenesulfonamide, also known as 4-chloro-3-sulfamoylbenzylamine, is an important chemical compound used in many scientific research applications. It is used in the synthesis of a variety of compounds, and has numerous biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Compounds derived from sulfonamide-focused libraries, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have shown promising results in cell-based antitumor screens. These compounds, including 3-amino-4-chloro-N,N-diethylbenzenesulfonamide derivatives, have been identified as potent cell cycle inhibitors, some progressing to clinical trials. They disrupt tubulin polymerization or cause a decrease in the S phase fraction of cancer cell lines, highlighting their potential in oncology research (Owa et al., 2002).

Anti-HIV Activity

A series of derivatives of this compound have been synthesized for potential anti-HIV applications. For instance, N-[3-amino-3,4-dihydro-6-(tert-butyl)-4-oxothieno[2,3-e]pyrimidin-2-yl]-4-chloro-2-mercapto-5-methylbenzenesulfonamide demonstrated effective anti-HIV-1 activity. This highlights the compound's potential in the development of new treatments for HIV (Brzozowski & Sa̧czewski, 2007).

Antibacterial Properties

Novel derivatives of this compound have shown significant antibacterial activity against various strains of Gram-positive bacteria. This suggests their potential use in developing new antibacterial agents, which could be vital in the fight against resistant bacterial strains (Sławiński et al., 2013).

Antifungal Activity

Certain compounds synthesized using the this compound framework have demonstrated potent antifungal activity. This includes effectiveness against fungi like Aspergillus niger and Aspergillus flavus, indicating their potential application in antifungal therapies (Gupta & Halve, 2015).

Enzyme Inhibition

Studies have shown that certain this compound derivatives can strongly inhibit human carbonic anhydrases, enzymes important in many physiological processes. This highlights their potential in designing new drugs targeting these enzymes for therapeutic applications (Sapegin et al., 2018).

Wirkmechanismus

The mechanism of action for 3-amino-4-chloro-N,N-diethylbenzenesulfonamide is not specified in the available resources. The mechanisms of action for sulfonamides in general often involve inhibition of enzymes or receptors, but specific details would depend on the exact biological or chemical context .

Safety and Hazards

The safety information for 3-amino-4-chloro-N,N-diethylbenzenesulfonamide indicates that it may be harmful if swallowed or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLJZSHHIYIYJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389536 |

Source

|

| Record name | 3-amino-4-chloro-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71794-12-2 |

Source

|

| Record name | 3-amino-4-chloro-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)